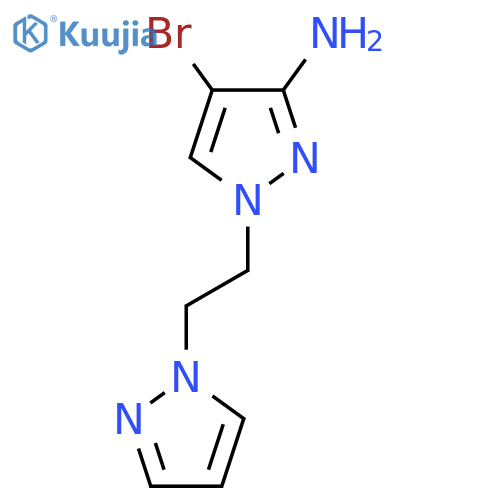Cas no 1248408-87-8 (4-bromo-1-2-(1H-pyrazol-1-yl)ethyl-1H-pyrazol-3-amine)

1248408-87-8 structure
商品名:4-bromo-1-2-(1H-pyrazol-1-yl)ethyl-1H-pyrazol-3-amine
4-bromo-1-2-(1H-pyrazol-1-yl)ethyl-1H-pyrazol-3-amine 化学的及び物理的性質
名前と識別子
-
- 4-BROMO-1-[2-(1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOL-3-AMINE
- 1-(2-(1h-Pyrazol-1-yl)ethyl)-4-bromo-1h-pyrazol-3-amine
- CS-0285050
- AKOS010752884
- 1248408-87-8
- EN300-1107374
- 1H-Pyrazol-3-amine, 4-bromo-1-[2-(1H-pyrazol-1-yl)ethyl]-
- 4-bromo-1-2-(1H-pyrazol-1-yl)ethyl-1H-pyrazol-3-amine
-
- インチ: 1S/C8H10BrN5/c9-7-6-14(12-8(7)10)5-4-13-3-1-2-11-13/h1-3,6H,4-5H2,(H2,10,12)
- InChIKey: IQCQWLYJPRXBAB-UHFFFAOYSA-N
- ほほえんだ: BrC1C(N)=NN(C=1)CCN1C=CC=N1
計算された属性
- せいみつぶんしりょう: 255.01196g/mol
- どういたいしつりょう: 255.01196g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 191
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 61.7Ų
4-bromo-1-2-(1H-pyrazol-1-yl)ethyl-1H-pyrazol-3-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1107374-10g |
4-bromo-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine |
1248408-87-8 | 95% | 10g |
$3622.0 | 2023-10-27 | |
| Enamine | EN300-1107374-2.5g |
4-bromo-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine |
1248408-87-8 | 95% | 2.5g |
$1650.0 | 2023-10-27 | |
| Enamine | EN300-1107374-5.0g |
4-bromo-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine |
1248408-87-8 | 5.0g |
$3313.0 | 2023-07-10 | ||
| Enamine | EN300-1107374-0.1g |
4-bromo-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine |
1248408-87-8 | 95% | 0.1g |
$741.0 | 2023-10-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1355720-1g |
1-(2-(1h-Pyrazol-1-yl)ethyl)-4-bromo-1h-pyrazol-3-amine |
1248408-87-8 | 95% | 1g |
¥30834.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1355720-250mg |
1-(2-(1h-Pyrazol-1-yl)ethyl)-4-bromo-1h-pyrazol-3-amine |
1248408-87-8 | 95% | 250mg |
¥24588.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1355720-500mg |
1-(2-(1h-Pyrazol-1-yl)ethyl)-4-bromo-1h-pyrazol-3-amine |
1248408-87-8 | 95% | 500mg |
¥29613.00 | 2024-08-09 | |
| Enamine | EN300-1107374-1.0g |
4-bromo-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine |
1248408-87-8 | 1.0g |
$1142.0 | 2023-07-10 | ||
| Enamine | EN300-1107374-10.0g |
4-bromo-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine |
1248408-87-8 | 10.0g |
$4914.0 | 2023-07-10 | ||
| Enamine | EN300-1107374-0.25g |
4-bromo-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine |
1248408-87-8 | 95% | 0.25g |
$774.0 | 2023-10-27 |
4-bromo-1-2-(1H-pyrazol-1-yl)ethyl-1H-pyrazol-3-amine 関連文献
-
Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842
-
Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
-
Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
1248408-87-8 (4-bromo-1-2-(1H-pyrazol-1-yl)ethyl-1H-pyrazol-3-amine) 関連製品
- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)
- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)
- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)
- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)
- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)
- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)
- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)
- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)
- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)
- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量